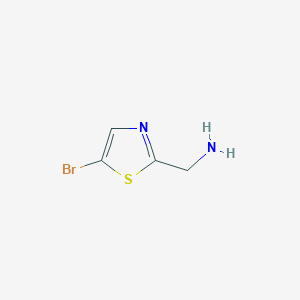
(5-Bromo-1,3-thiazol-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-1,3-thiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has a molecular weight of 193.07 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-1,3-thiazol-2-YL)methanamine” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
“(5-Bromo-1,3-thiazol-2-YL)methanamine” has a density of 1.8±0.1 g/cm3, a boiling point of 256.8±20.0 °C at 760 mmHg, and a flash point of 109.1±21.8 °C . It has a molar refractivity of 38.9±0.3 cm3 and a polar surface area of 67 Å2 .
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Scientific Field: Sports Medicine and Doping Control
Application Summary
The carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA) are used in sports medicine. They are prohibited in sports after systemic administration, but ophthalmic use is permitted .
Methods of Application
The study involves the in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs. The metabolite pattern of BA and DA is evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
Results or Outcomes
Preliminary results showed that the metabolism of BA and DA differs for the different application routes. These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
AlphaFold 3 AI Model
Safety And Hazards
Propiedades
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFLPBSMPKKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-thiazol-2-YL)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)







![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)